4-(2-Methoxybenzoyl)isoquinoline

Vue d'ensemble

Description

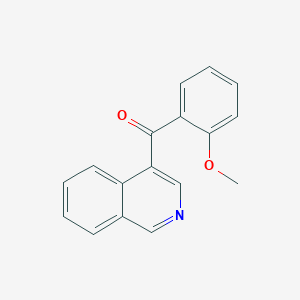

4-(2-Methoxybenzoyl)isoquinoline is a chemical compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol . It is also known as 4-Isoquinolinyl(2-methoxyphenyl)methanone .

Synthesis Analysis

The synthesis of isoquinoline compounds often involves the use of metal reagents/catalysts . The seminal work of Sun and LaVoie (1996) provided one of the earliest comprehensive synthetic routes to benzimidazo[2,1-a]isoquinolines .Molecular Structure Analysis

The InChI code for 4-(2-Methoxybenzoyl)isoquinoline is 1S/C17H13NO2/c1-20-14-8-6-12(7-9-14)17(19)16-11-18-10-13-4-2-3-5-15(13)16/h2-11H,1H3 .Chemical Reactions Analysis

Isoquinolines are the fusion products of a benzene ring and a pyridine nucleus . They are weakly basic heterocycles that resemble pyridine in their stability against chemical attack .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Methoxybenzoyl)isoquinoline include a molecular weight of 263.29 g/mol .Applications De Recherche Scientifique

Antidepressant Effects :

- A study compared the antidepressant effects of trans-resveratrol and 5-methoxy-7H-dibenzo[de,h]quinolin-7-one, a derivative of 4-(2-Methoxybenzoyl)isoquinoline, using a mouse model. It was found that both compounds significantly decreased immobility time in the Forced Swimming Test (FST), suggesting their potential as antidepressants (López et al., 2013).

Chemical Synthesis and Potential Drug Development :

- Research into the synthesis of substituted 1-methyl-3,4-dihydrobenzo[f]isoquinoline and its interaction with other chemical compounds for potential pharmaceutical applications has been conducted (Bannikova et al., 2005).

- Another study focused on synthesizing 5-substituted isoquinolin-1-ones, highlighting their potential use in developing pro-drugs for selective release in hypoxic solid tumours (Berry et al., 1997).

Antitumor Activity :

- Isoquinoline derivatives, such as methoxy-8H-dibenzo[a,g]isoquinolin-8-ones, have been synthesized and tested for cytostatic activity in vitro. One such compound showed significant inhibition of cell proliferation, suggesting their potential in cancer treatment (Weimar et al., 1991).

- The antitumor activity of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines was evaluated, with several compounds showing promising cytotoxicity against various tumor cell lines (Houlihan et al., 1995).

Drug Design and Development :

- A study on the rational design of the microtubule-targeting anti-breast cancer drug EM015 used in silico docking of noscapine onto tubulin to design this potent and selective anti-breast cancer agent (Aneja et al., 2006).

Pharmacological Studies :

- N-(4-methoxybenzyl)-isoquinolinium chloride, a compound related to 4-(2-Methoxybenzoyl)isoquinoline, was studied for its cardiac effects, showing positive inotropic and chronotropic effects on the heart (DiPalma, 1955).

Safety And Hazards

Orientations Futures

Isoquinoline compounds have garnered a lot of attention in the scientific community due to their diverse biological activities . Recent developments in the synthesis of benzo[4,5]imidazo[2,1-a]isoquinolines have focused on reducing cost, improving product selectivity or purity, and offering more effective routes for synthesis . Emphasis is also placed on green methods that support contemporary environmental and safety improvements .

Propriétés

IUPAC Name |

isoquinolin-4-yl-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-20-16-9-5-4-8-14(16)17(19)15-11-18-10-12-6-2-3-7-13(12)15/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFFXVIKAGRDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxybenzoyl)isoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1421676.png)

![4,6-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1421683.png)

![5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1421693.png)

![Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride](/img/structure/B1421696.png)